molecular formula C19H16O4 B3134733 ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate CAS No. 400083-20-7

ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate

Cat. No.: B3134733
CAS No.: 400083-20-7
M. Wt: 308.3 g/mol
InChI Key: QRWWAODFWQHGJX-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as piperidine or pyridine and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate stands out due to its chromene core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 6-methyl-4-oxo-2-phenylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-22-19(21)16-17(20)14-11-12(2)9-10-15(14)23-18(16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWWAODFWQHGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
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ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
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ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
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ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
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Reactant of Route 6
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate

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